

High-Performance Liquid Chromatography for the Quantitative Analysis of Aflatoxin B1

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Compound of Interest

Compound Name: Mytoxin B

Cat. No.: B14802810

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Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of Aflatoxin B1 (AFB1), a potent mycotoxin, using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. The protocols and data presented are intended for researchers, scientists, and professionals in drug development and food safety.

Aflatoxin B1 is a secondary metabolite produced by *Aspergillus* species, notably *Aspergillus flavus*, and is a significant contaminant in various agricultural commodities.^[1] Due to its carcinogenic, mutagenic, and toxic properties, sensitive and reliable analytical methods for its detection and quantification are crucial for public health and safety.^{[2][3]} HPLC with fluorescence detection is a widely used and robust technique for this purpose.^{[4][5]}

Principle of the Method

This method involves the extraction of Aflatoxin B1 from a sample matrix, followed by cleanup to remove interfering substances. The purified extract is then injected into a reversed-phase HPLC system. The separation of AFB1 is achieved on a C18 column, and for enhanced sensitivity, post-column derivatization can be employed to increase the native fluorescence of the analyte.^[5] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration in a standard solution.

Experimental Protocols

The following protocols are a composite of established methods and should be optimized and validated by the end-user for their specific matrix and instrumentation.

Sample Preparation (Solid Samples, e.g., Grains, Nuts)

- Homogenization: Weigh 50 g of a finely ground and representative sample into a blender jar.
- Extraction: Add 25 g of diatomaceous earth and 25 mL of water. Mix well. Add 250 mL of chloroform and blend at high speed for 30 minutes.[\[6\]](#)
- Filtration: Filter the extract through Whatman No. 1 filter paper.[\[7\]](#)
- Cleanup (Silica Gel Column):
 - Take a 50 mL aliquot of the chloroform extract for purification.[\[6\]](#)
 - Prepare a silica gel column.
 - Apply the extract to the column and elute with 150 mL of hexane followed by 150 mL of diethyl ether to remove lipids and other interferences.[\[6\]](#)
 - Elute the aflatoxins with 150 mL of a chloroform/methanol (97:3 v/v) mixture.[\[6\]](#)
- Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45 °C.[\[6\]](#) Reconstitute the residue in a suitable volume of the mobile phase (e.g., 1 mL) for HPLC analysis.[\[6\]](#)

HPLC-FLD Conditions

A typical HPLC setup for Aflatoxin B1 analysis is outlined below.

Parameter	Recommended Condition
HPLC System	Agilent 1200 series or equivalent[5]
Column	Zorbax SB-Aq C18, 4.6 x 150 mm, 5 µm[5]
Mobile Phase	Water:Methanol:Acetonitrile (63:26:11, v/v/v)[6]
Flow Rate	1.0 mL/min[8]
Injection Volume	20 µL
Column Temperature	40 °C[8]
Fluorescence Detector	Excitation: 360 nm, Emission: 440 nm[5] or 455 nm[5]
Post-Column Derivatization	Optional: Pyridinium hydrobromide perbromide (PBPB) solution (50 mg/L in mobile phase) delivered post-column at 0.3 mL/min to enhance fluorescence.[5]

Quantitative Data Summary

The performance of the HPLC method for Aflatoxin B1 analysis is summarized in the table below, based on data from various studies.

Validation Parameter	Typical Value	Reference
Linearity Range	0.01 - 10.0 µg/mL	[4]
Limit of Detection (LOD)	0.03 µg/mL	[4]
Limit of Quantification (LOQ)	0.10 µg/mL	[4]
Intraday Precision (RSD%)	< 0.20%	[4]
Interday Precision (RSD%)	< 1.98%	[4]
Recovery	> 80% (matrix dependent)	[7]

Visualizations

Experimental Workflow

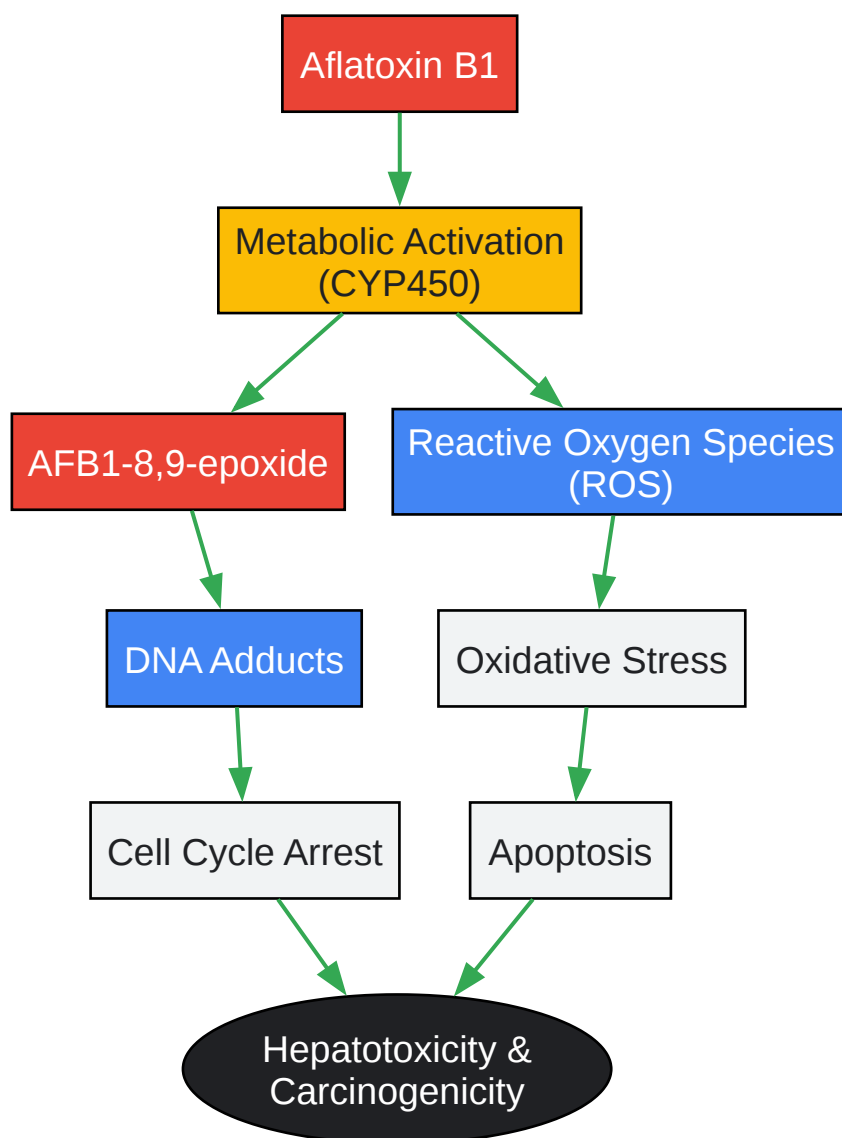


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Caption: Experimental workflow for Aflatoxin B1 analysis.

Aflatoxin B1 Mechanism of Action - Simplified Signaling Pathway

Aflatoxin B1 exerts its toxicity through a complex mechanism involving metabolic activation and subsequent interaction with cellular macromolecules.^[9] The simplified diagram below illustrates key aspects of its mode of action, including oxidative stress, DNA damage, and apoptosis.^{[9][10]}



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Caption: Simplified signaling pathway of Aflatoxin B1 toxicity.

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